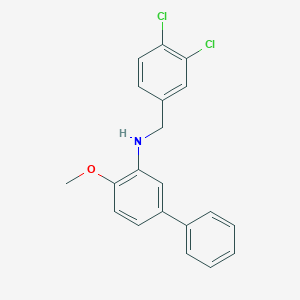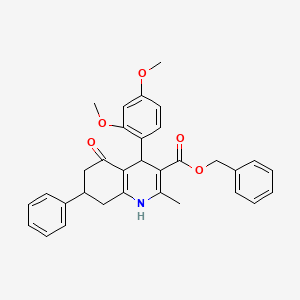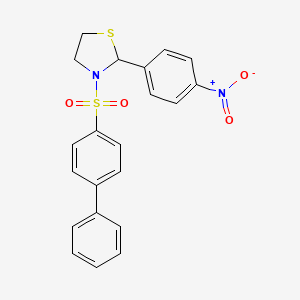![molecular formula C18H21ClO3 B5111918 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B5111918.png)
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, also known as metoprolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and heart failure. The compound was first synthesized in the 1960s and has since become a widely prescribed medication due to its effectiveness and low incidence of side effects. In
Wirkmechanismus
Metoprolol works by blocking the action of beta-adrenergic receptors in the heart and blood vessels. This leads to a decrease in heart rate and blood pressure, which can help to reduce the workload on the heart and improve blood flow. The compound is selective for beta-1 receptors, which are primarily located in the heart, and has minimal activity on beta-2 receptors, which are found in the lungs and blood vessels.
Biochemical and Physiological Effects:
Metoprolol has several biochemical and physiological effects on the body. It reduces the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response. This leads to a decrease in heart rate, cardiac output, and blood pressure. The compound also reduces the release of renin, an enzyme that plays a key role in regulating blood pressure. Metoprolol has been shown to improve left ventricular function in patients with heart failure and reduce the risk of arrhythmias.
Vorteile Und Einschränkungen Für Laborexperimente
Metoprolol is widely used in laboratory experiments to study the effects of beta-blockers on cardiovascular function. Its selectivity for beta-1 receptors makes it a useful tool for studying the role of these receptors in the heart. However, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has several limitations as a research tool. It has a short half-life and is rapidly metabolized by the liver, which can make it difficult to maintain consistent blood levels. In addition, its effects on other systems, such as the respiratory system, may confound experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene. One area of interest is the development of new beta-blockers with improved selectivity and longer half-lives. Another area of focus is the use of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene in combination with other medications to treat cardiovascular disease. Finally, there is ongoing research into the role of beta-adrenergic receptors in other systems, such as the immune system, which may have implications for the use of beta-blockers in other conditions.
In conclusion, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, or 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene, is a widely used beta-blocker medication that has been extensively studied for its therapeutic effects on cardiovascular disease. Its selectivity for beta-1 receptors makes it a useful tool for laboratory experiments, although its short half-life and effects on other systems may limit its utility in some cases. Ongoing research into the mechanisms of action and potential future applications of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene may lead to new treatments for cardiovascular and other diseases.
Synthesemethoden
The synthesis of 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene involves several steps, including the reaction of 3-methoxyphenol with epichlorohydrin to form 3-(3-methoxyphenoxy)propanol. This intermediate is then reacted with 1-chloro-2-ethyl-4-nitrobenzene to form the desired product. The compound is typically produced in large quantities using industrial-scale chemical processes.
Wissenschaftliche Forschungsanwendungen
Metoprolol has been extensively studied for its therapeutic effects on cardiovascular disease. It has been shown to reduce blood pressure and heart rate, improve exercise tolerance, and decrease the risk of heart attack and stroke. In addition, 1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene has been investigated for its potential to treat other conditions, such as migraines, anxiety, and hyperthyroidism.
Eigenschaften
IUPAC Name |
1-chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-3-14-12-17(8-9-18(14)19)22-11-5-10-21-16-7-4-6-15(13-16)20-2/h4,6-9,12-13H,3,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOCJORIOXRMFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)OCCCOC2=CC=CC(=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethyl-4-[3-(3-methoxyphenoxy)propoxy]benzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N'-[5-(2-furyl)-3-oxo-1-cyclohexen-1-yl]isonicotinohydrazide](/img/structure/B5111876.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)
![(2R*,6S*)-4-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5111891.png)

![ethyl 1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5111894.png)
![N-(5-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-oxo-1,6-dihydro-3-pyridazinyl}-2-ethylphenyl)acetamide](/img/structure/B5111907.png)


![N~1~-(3-chloro-4-methylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111922.png)